Pumiliotoxin A

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pumiliotoxin A is an alkaloid.

This compound is a natural product found in Oophaga pumilio and Oophaga speciosa with data available.

科学的研究の応用

Pharmacological Applications

Pumiliotoxin A is recognized for its cardiotonic and myotonic effects, making it a valuable compound in pharmacological research. Its structure-activity relationship has been extensively studied, revealing its potential as a probe for understanding sodium channel functions.

Cardiotonic Properties

This compound exhibits positive ionotropic effects, enhancing cardiac muscle contraction. This property is attributed to its ability to modulate calcium ion dynamics within cardiac cells. Research indicates that this compound can release stored calcium ions, thereby potentiating muscle contraction while inhibiting the reuptake of calcium, leading to prolonged contractions .

Myotonic Effects

In addition to its cardiotonic activities, this compound has demonstrated myotonic effects in various studies. It affects muscle excitability and can induce convulsions in laboratory settings when administered at specific doses . This dual action on cardiac and skeletal muscles positions this compound as a candidate for further exploration in muscle physiology and related disorders.

Ecological Roles

This compound plays a crucial role in the ecology of poison frogs by serving as a chemical defense mechanism against predators. The toxicity of this compound deters potential threats, allowing these frogs to thrive in their natural habitats.

Predator Deterrence

Studies have shown that this compound is highly effective at deterring predation. For instance, experiments with various predator species have indicated that exposure to this compound significantly reduces feeding behavior and increases avoidance responses . This ecological application underscores the evolutionary advantages conferred by such toxic compounds.

Potential Therapeutic Uses

The unique properties of this compound have sparked interest in its potential therapeutic applications beyond its natural ecological functions.

Neurological Research

Given its effects on sodium channels and muscle excitability, researchers are investigating this compound's potential as a therapeutic agent for neurological disorders characterized by excitability issues, such as epilepsy . The compound's ability to influence ion channel dynamics may provide insights into developing new treatments.

Insecticidal Applications

Recent studies have highlighted the insecticidal properties of this compound and its analogs against various pest species, including mosquitoes and agricultural pests like the tobacco budworm. For example, Pumiliotoxin B (a related compound) has been shown to induce significant mortality in larvae at very low concentrations . This aspect suggests potential applications in pest control strategies.

Summary of Research Findings

The following table summarizes key findings from recent studies on this compound:

化学反応の分析

Critical Reaction Steps

-

Epoxide-Alkyne Coupling : A nickel-catalyzed reductive cyclization of epoxy-alkyne precursors forms the exocyclic (Z)-alkene, a hallmark of pumiliotoxins .

-

Stereochemical Control : Use of N-Boc-L-proline methyl ester as a chiral starting material ensures enantioselectivity in PTX A synthesis .

-

Side-Chain Functionalization : Wittig reactions and epoxidation steps introduce terminal alkene and alcohol groups critical for bioactivity .

Stereochemical and Mechanistic Insights

-

Enantioselectivity : Only the (+)-enantiomer of PTX A exhibits toxicity, attributed to its interaction with voltage-gated sodium channels .

-

Metabolic Activation : PTX A is metabolized in some poison frogs via cytochrome P450 enzymes (e.g., CYP2D6 homologs) into more potent derivatives like allopumiliotoxin .

-

Molecular Targets : PTX A modulates sodium and potassium channels, causing hyperactivity and convulsions in vertebrates at doses as low as 2 mg/kg .

Pharmacological Relevance of Synthetic Derivatives

特性

CAS番号 |

67054-00-6 |

|---|---|

分子式 |

C19H33NO2 |

分子量 |

307.5 g/mol |

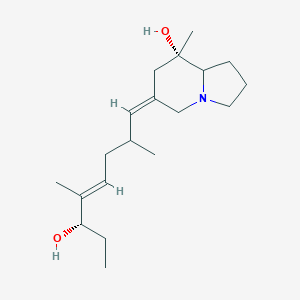

IUPAC名 |

(6Z,8S)-6-[(E,6S)-6-hydroxy-2,5-dimethyloct-4-enylidene]-8-methyl-1,2,3,5,7,8a-hexahydroindolizin-8-ol |

InChI |

InChI=1S/C19H33NO2/c1-5-17(21)15(3)9-8-14(2)11-16-12-19(4,22)18-7-6-10-20(18)13-16/h9,11,14,17-18,21-22H,5-8,10,12-13H2,1-4H3/b15-9+,16-11-/t14?,17-,18?,19-/m0/s1 |

InChIキー |

CUBVJLHFQCEJGM-BQAOJKSRSA-N |

SMILES |

CCC(C(=CCC(C)C=C1CC(C2CCCN2C1)(C)O)C)O |

異性体SMILES |

CC[C@@H](/C(=C/CC(C)/C=C\1/C[C@](C2CCCN2C1)(C)O)/C)O |

正規SMILES |

CCC(C(=CCC(C)C=C1CC(C2CCCN2C1)(C)O)C)O |

同義語 |

alkaloid 307A from Dendrobates pumiliotoxin A |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。